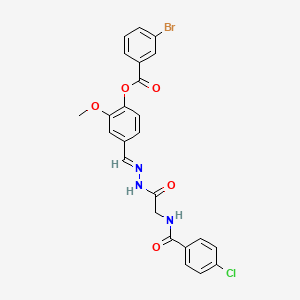

4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate

Beschreibung

This compound is a hydrazone-linked benzoate derivative featuring a 4-chlorobenzoyl group, a carbohydrazonoyl bridge, a 2-methoxy phenyl ring, and a 3-bromo-substituted benzoate ester. The presence of halogens (Cl, Br) and electron-donating methoxy groups may influence its reactivity, solubility, and intermolecular interactions .

Eigenschaften

CAS-Nummer |

349566-53-6 |

|---|---|

Molekularformel |

C24H19BrClN3O5 |

Molekulargewicht |

544.8 g/mol |

IUPAC-Name |

[4-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |

InChI |

InChI=1S/C24H19BrClN3O5/c1-33-21-11-15(5-10-20(21)34-24(32)17-3-2-4-18(25)12-17)13-28-29-22(30)14-27-23(31)16-6-8-19(26)9-7-16/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+ |

InChI-Schlüssel |

ILGKZRADOMPDIS-XODNFHPESA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br |

Kanonische SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include benzoyl chloride, amino acids, acetyl chloride, and hydrazine derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis process and verifying the final product’s identity and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that hydrazonoyl derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate could possess comparable activity due to its structural similarities .

- Anticancer Properties :

- Drug Development :

Agricultural Applications

-

Acaricide and Pesticide Development :

- The hydrazonoyl structure has been linked to biological activities in agricultural chemicals. Similar compounds have been shown to act as effective acaricides, suggesting that 4-(2-(((4-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate may also be effective against agricultural pests .

- Plant Growth Regulators :

Material Science Applications

- Polymer Chemistry :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro using similar hydrazonoyl derivatives. |

| Study 2 | Anticancer Potential | Showed cytotoxic effects on multiple cancer cell lines, indicating potential therapeutic applications. |

| Study 3 | Agricultural Use | Evaluated as an effective acaricide; further studies needed to confirm efficacy in field conditions. |

Wirkmechanismus

The mechanism of action of 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-meo-phenyl 3-BR-benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, potentially modulating their activity. For example, the benzoyl and amino groups may facilitate binding to enzyme active sites, while the methoxy and bromo groups could influence the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, as outlined below:

Table 1: Key Structural Features and Differences

Key Observations :

Halogen Effects :

- The target compound’s 4-Cl and 3-Br substituents may enhance electrophilicity and intermolecular interactions (e.g., halogen bonding) compared to analogs with methoxy or methyl groups .

- Fluorine-substituted analogs (e.g., 4-F-benzoyl) could exhibit higher metabolic stability due to the strength of C-F bonds .

Ethoxy or benzyloxy groups () increase steric bulk, which might reduce solubility but improve membrane permeability .

Positional Isomerism :

- The 3-Br substitution on the benzoate in the target compound contrasts with 4-Br in . Positional differences may influence electronic distribution and crystal packing .

Research Implications

While experimental data (e.g., solubility, bioactivity) are absent in the provided evidence, structural comparisons suggest avenues for further study:

- Structure-Activity Relationships (SAR) : Systematic substitution of halogens (Cl, Br, F) or alkoxy groups (OMe, OEt) could optimize target engagement or physicochemical properties.

- Synthetic Feasibility : Compounds with fewer steric hindrances (e.g., 4-F-benzoyl in ) may offer simpler synthesis routes compared to bulkier derivatives .

Limitations

The analysis relies on structural inferences due to a lack of empirical data in the referenced materials. Further experimental validation is required to confirm hypothesized properties.

Biologische Aktivität

The compound 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromo-benzoate represents a class of hydrazone derivatives that have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 485.25 g/mol. The structure includes a hydrazone linkage, which is often associated with significant biological activity, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Recent studies have indicated that hydrazone derivatives exhibit notable anticancer properties. For instance, compounds structurally similar to 4-(2-(((4-CL-Benzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromo-benzoate have shown effectiveness against various cancer cell lines:

- In vitro Studies : A study reported that similar hydrazone compounds exhibited IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects .

- Mechanism of Action : These compounds often induce apoptosis in cancer cells and can arrest the cell cycle at the G2/M phase, contributing to their anticancer efficacy .

Antimicrobial Activity

Hydrazone derivatives are also recognized for their antimicrobial properties:

- Bacterial Inhibition : The compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant zones of inhibition, suggesting effective antibacterial properties .

- Fungal Activity : Similar compounds have demonstrated antifungal activity against strains like Candida albicans, highlighting their broad-spectrum antimicrobial potential .

Other Biological Activities

Beyond anticancer and antimicrobial effects, hydrazone derivatives have been studied for additional biological activities:

- Antiviral Properties : Some derivatives have shown promise in inhibiting viral replication, particularly against influenza viruses .

- Anti-inflammatory Effects : Research indicates that these compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

- Case Study on Anticancer Efficacy : A study involving a series of hydrazone derivatives including our compound showed a tumor growth inhibition (TGI) of approximately 48% in xenograft models, demonstrating its potential as an effective anticancer agent .

- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against various bacterial strains using the cup plate method, yielding measurable zones of inhibition which were statistically significant compared to control groups .

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Answer:

The synthesis involves hydrazone formation and esterification steps.

- Step 1: Prepare the carbohydrazonoyl intermediate via condensation of 4-Cl-benzoyl amino acetyl hydrazine with a ketone/aldehyde under acidic conditions (e.g., acetic acid, reflux) .

- Step 2: Esterify the intermediate with 3-Br-benzoic acid using DCC/DMAP or EDCI coupling agents in anhydrous DCM/THF .

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm hydrazone (N–H ~10 ppm) and ester linkages (C=O ~168-170 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns (Br/Cl present) .

- HPLC: Use a C18 column (MeCN/H2O + 0.1% TFA) to assess purity; retention time should match synthetic standards .

Advanced: How can researchers evaluate the hydrolytic stability of the hydrazone moiety under physiological conditions?

Answer:

- Experimental Design: Incubate the compound in PBS (pH 7.4, 37°C) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 6, 12, 24, and 48 hours .

- Control: Include a stabilized hydrazone derivative (e.g., methyl substituent) to compare degradation rates.

- Data Analysis: Calculate half-life (t1/2) using first-order kinetics. Hydrazones with electron-withdrawing groups (e.g., Br, Cl) typically show enhanced stability .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity?

Answer:

- Substituent Variation: Synthesize analogs with modified substituents (e.g., replace 3-Br with F, NO2, or OMe) to assess electronic effects on activity .

- Biological Assays: Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. IC50 values should be compared to the parent compound .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, guiding rational design .

Advanced: How should researchers address contradictory data in biological activity reports?

Answer:

- Purity Verification: Re-analyze conflicting batches via HPLC and HRMS to rule out impurities (>98% purity required) .

- Stereochemical Analysis: Hydrazones can exist as E/Z isomers; use chiral HPLC or NOESY NMR to confirm configuration .

- Assay Reproducibility: Standardize protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .

Advanced: What methodologies are suitable for assessing interactions with serum proteins or metabolic enzymes?

Answer:

- Plasma Protein Binding: Use equilibrium dialysis with human serum albumin (HSA); quantify free vs. bound compound via LC-MS .

- CYP450 Inhibition: Incubate with human liver microsomes and NADPH. Monitor metabolite formation (e.g., hydroxylated derivatives) using UPLC-QTOF .

- Data Interpretation: Calculate Ki values for enzyme inhibition; correlate with in vivo pharmacokinetic data .

Advanced: How can researchers optimize solubility without compromising bioactivity?

Answer:

- Salt Formation: Synthesize sodium/potassium salts of the carboxylic acid derivative (if applicable) .

- Prodrug Design: Introduce PEGylated or glycosylated moieties at the ester group to enhance aqueous solubility .

- Solubility Assays: Measure logP (octanol/water) and use COSMO-RS simulations to predict formulation compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.